molecular formula C8H7ClF2 B3430968 2-(1-Chloroethyl)-1,3-difluorobenzene CAS No. 87327-66-0

2-(1-Chloroethyl)-1,3-difluorobenzene

Cat. No.: B3430968
CAS No.: 87327-66-0
M. Wt: 176.59 g/mol
InChI Key: HHKQNNWJZXDJBH-UHFFFAOYSA-N
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Description

1-(1-Chloroethyl)-2,6-difluorobenzene is a chemical compound with the molecular formula C₈H₇ClF₂ . It belongs to the class of chloroethyl chloroformates , which are used as protecting groups and N-dealkylating agents . These compounds play a crucial role in organic synthesis and pharmaceutical research.


Synthesis Analysis

The synthesis of 1-(1-Chloroethyl)-2,6-difluorobenzene involves the reaction of 2,6-difluorobenzoyl chloride with chloroethanol . The chloroethanol group replaces one of the fluorine atoms on the benzene ring, resulting in the formation of the target compound. The reaction typically occurs under anhydrous conditions and requires careful handling due to the reactivity of chloroformates .


Molecular Structure Analysis

The molecular structure of 1-(1-Chloroethyl)-2,6-difluorobenzene consists of a benzene ring substituted with a chloroethyl group (CH₂CHCl-) at one position and two fluorine atoms (F) at the 2 and 6 positions. The chlorine atom is directly attached to the benzene ring, and the fluorine atoms enhance the compound’s reactivity and lipophilicity .


Chemical Reactions Analysis

  • Dealkylation : Due to the presence of the chloroethyl group, it can be used for selective N-dealkylation of tertiary amines .

Physical and Chemical Properties Analysis

  • Toxicity : Extremely hazardous; proper protective measures are essential during handling .

Mechanism of Action

The exact mechanism of action for 1-(1-Chloroethyl)-2,6-difluorobenzene depends on its specific application. As a protecting group, it shields functional groups during synthetic steps, preventing unwanted reactions. In N-dealkylation reactions, it selectively removes alkyl groups from tertiary amines, allowing access to specific intermediates or final products .

Safety and Hazards

  • Hazardous Combustion Products : Carbon monoxide (CO) and carbon dioxide (CO₂) may form during combustion .

Properties

IUPAC Name

2-(1-chloroethyl)-1,3-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2/c1-5(9)8-6(10)3-2-4-7(8)11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKQNNWJZXDJBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201288722
Record name 2-(1-Chloroethyl)-1,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201288722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87327-66-0
Record name 2-(1-Chloroethyl)-1,3-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87327-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Chloroethyl)-1,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201288722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,6-Difluoro-alpha-methylbenzyl alcohol of (B) (14.9 g, 0.094 mol) is dissolved in chloroform (50 ml) and warmed to 60° C. Thionyl chloride (22.4 g, 0.19 mol) is now added dropwise. The whole is kept at 60° C. for 4 hours then stirred overnight at room temperature. Excess thionyl chloride and chloroform are then removed on a rotary evaporator, resulting in pure title product (16.6 g, 99.8%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
14.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
22.4 g
Type
reactant
Reaction Step Two
Yield
99.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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